![molecular formula C23H44O3SiSn B14203212 Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane CAS No. 849551-40-2](/img/structure/B14203212.png)
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane is an organosilicon compound that features a trimethoxysilane group attached to a phenyl ring, which is further substituted with a tributylstannyl ethyl group. This compound is of interest due to its unique combination of silicon and tin functionalities, making it valuable in various chemical applications, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane typically involves the reaction of 4-(2-bromoethyl)phenyltrimethoxysilane with tributyltin hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed stannylation, where the bromo group is replaced by the tributylstannyl group. The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as distillation or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The tin moiety can be oxidized to form tin oxides or other organotin compounds.
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols and eventually siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products
Substitution: Compounds with different functional groups replacing the tributylstannyl group.
Oxidation: Organotin oxides or other oxidized tin species.
Hydrolysis: Silanols and siloxanes.
科学研究应用
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon and organotin compounds. It is also employed in cross-coupling reactions and as a reagent in organic transformations.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent due to its unique tin and silicon functionalities.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to form stable siloxane bonds.
作用机制
The mechanism of action of Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin centers. The trimethoxysilane group can undergo hydrolysis and condensation to form siloxane networks, while the tributylstannyl group can engage in substitution and oxidation reactions. These properties make it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
Trimethoxyphenylsilane: Lacks the tributylstannyl group, making it less versatile in certain reactions.
Trimethoxy(2-phenylethyl)silane: Similar structure but without the tin functionality.
Triethoxyphenylsilane: Contains ethoxy groups instead of methoxy groups, affecting its reactivity and solubility.
Uniqueness
Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane is unique due to the combination of silicon and tin functionalities, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in applications requiring both silicon and tin chemistry.
属性
CAS 编号 |
849551-40-2 |
|---|---|
分子式 |
C23H44O3SiSn |
分子量 |
515.4 g/mol |
IUPAC 名称 |
trimethoxy-[4-(2-tributylstannylethyl)phenyl]silane |
InChI |
InChI=1S/C11H17O3Si.3C4H9.Sn/c1-5-10-6-8-11(9-7-10)15(12-2,13-3)14-4;3*1-3-4-2;/h6-9H,1,5H2,2-4H3;3*1,3-4H2,2H3; |
InChI 键 |
ISPRSNNAXVAIOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CCC1=CC=C(C=C1)[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


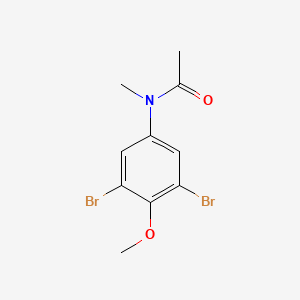
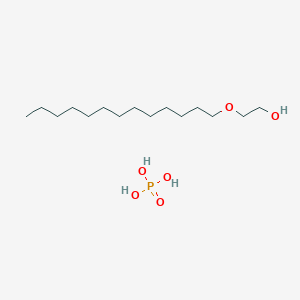
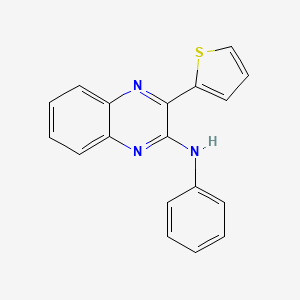
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)

![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)

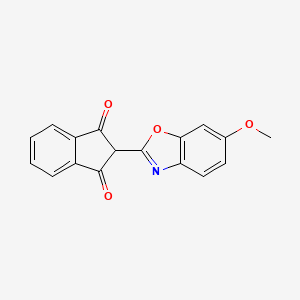
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
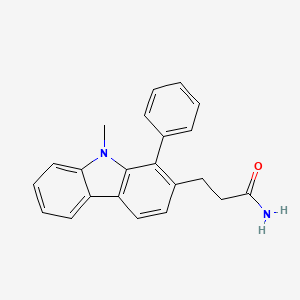
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)

